2-Tert-butyl-6-methyl-4-nitrophenol

Description

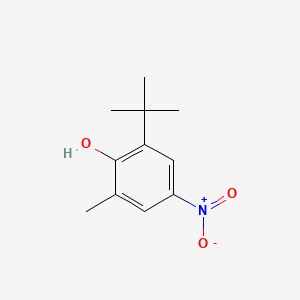

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-8(12(14)15)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKMKBXQEOBAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257987 | |

| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10396-84-6 | |

| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-tert-butyl-6-methyl-4-nitrophenol

This guide provides a comprehensive analysis of the chemical structure of 2-tert-butyl-6-methyl-4-nitrophenol, a substituted phenol derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed structural information, physicochemical properties, and a generalized protocol for structural elucidation.

Core Molecular Structure

This compound is an aromatic organic compound. Its structure is based on a central phenol ring, which is a benzene ring substituted with a hydroxyl (-OH) group. This core is further functionalized with three distinct substituent groups at specific positions on the ring:

-

A tert-butyl group [-C(CH₃)₃] at position 2.

-

A methyl group [-CH₃] at position 6.

-

A nitro group [-NO₂] at position 4.

The numbering of the carbon atoms on the phenol ring begins at the carbon atom bonded to the hydroxyl group (C1) and proceeds around the ring. The bulky tert-butyl group at the C2 position and the methyl group at the C6 position provide significant steric hindrance around the hydroxyl group.

Physicochemical and Identification Data

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Monoisotopic Mass | 209.1052 Da | [1] |

| IUPAC Name | 2-(tert-butyl)-4-methyl-6-nitrophenol | |

| CAS Number | 70444-48-3 | |

| Canonical SMILES | CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C(C)(C)C | [1] |

| InChI Key | NLRFBTUMGBHDRH-UHFFFAOYSA-N | [1] |

Structural Visualization

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the spatial arrangement of the substituent groups on the central phenol ring.

Experimental Protocols for Structural Elucidation

While specific experimental data for the synthesis and characterization of this compound is not detailed in the provided search results, a standard analytical workflow would be employed for its structural confirmation. The following represents a generalized but detailed methodology.

Objective: To confirm the molecular structure and purity of synthesized this compound.

A. Mass Spectrometry (MS)

-

Protocol: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Outcome: The mass spectrum should show a prominent molecular ion peak [M-H]⁻ at an m/z (mass-to-charge ratio) corresponding to approximately 208.10, or an [M+H]⁺ peak at approximately 210.11, confirming the molecular weight.[1] High-resolution mass spectrometry would further confirm the elemental composition (C₁₁H₁₅NO₃).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Protocol: A ~5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired on a 400 MHz or higher spectrometer.

-

Expected Outcome:

-

A singlet integrating to 9 protons for the tert-butyl group.

-

A singlet integrating to 3 protons for the methyl group.

-

Two distinct signals in the aromatic region, each integrating to 1 proton, corresponding to the two protons on the benzene ring.

-

A broad singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which may vary with concentration and solvent.

-

-

¹³C NMR Protocol: A more concentrated sample (~20-50 mg) is used. A proton-decoupled ¹³C spectrum is acquired.

-

Expected Outcome: The spectrum should reveal 11 distinct carbon signals: four for the tert-butyl group, one for the methyl group, and six for the aromatic ring (four substituted and two unsubstituted carbons).

C. Infrared (IR) Spectroscopy

-

Protocol: The sample is analyzed as a KBr pellet or a thin film on a salt plate using an FTIR spectrometer.

-

Expected Outcome:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenol group.

-

Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, confirming the presence of the nitro (-NO₂) group.

-

C-H stretching bands just below 3000 cm⁻¹ for the aliphatic groups and just above 3000 cm⁻¹ for the aromatic ring.

-

The logical workflow for this characterization process is outlined in the diagram below.

References

Technical Guide: Synthesis of 2-tert-Butyl-6-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-6-methyl-4-nitrophenol, a sterically hindered phenol with potential applications in medicinal chemistry and materials science. The synthesis of this compound presents unique challenges due to the directing effects and steric hindrance of the tert-butyl and methyl groups on the phenol ring. This document outlines a robust synthetic protocol, expected outcomes based on analogous reactions, and detailed characterization data for the starting material.

Introduction

The selective nitration of substituted phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the production of pharmaceuticals, agrochemicals, and dyes. However, the nitration of sterically hindered phenols, such as those with bulky alkyl groups ortho to the hydroxyl group, can be challenging. Common nitrating agents, such as mixtures of nitric acid with sulfuric or acetic acid, can lead to undesired side reactions including dealkylation and oxidative degradation.

This guide focuses on a selective method for the para-nitration of 2,6-disubstituted phenols, which is directly applicable to the synthesis of this compound from 2-tert-butyl-6-methylphenol. The described methodology is designed to overcome the challenges associated with steric hindrance and achieve a high yield of the desired 4-nitro product.

Reaction Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-tert-butyl-6-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to the steric hindrance at the ortho positions from the tert-butyl and methyl groups, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the para position.

An In-depth Technical Guide on the Solubility of 2-tert-butyl-6-methyl-4-nitrophenol

This technical guide provides a comprehensive overview of the solubility of 2-tert-butyl-6-methyl-4-nitrophenol in various solvents. The information is targeted towards researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines solubility data, detailed experimental protocols for its determination, and a representative synthesis workflow.

Core Topic: Solubility of this compound

This compound is a phenolic compound with a molecular structure that dictates its solubility in different media. The presence of a hydroxyl group allows for hydrogen bonding with polar solvents, while the bulky tert-butyl and methyl groups, along with the aromatic ring, contribute to its hydrophobic character. The nitro group further influences its polarity. Consequently, its solubility is a balance of these competing factors, exhibiting moderate solubility in polar organic solvents and limited solubility in water.

Quantitative Solubility Data

Table 1: Hypothetical Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K)

| Solvent | 298.15 K | 308.15 K | 318.15 K |

| Methanol | 0.045 | 0.062 | 0.081 |

| Ethanol | 0.038 | 0.053 | 0.070 |

| Acetone | 0.092 | 0.115 | 0.140 |

| Ethyl Acetate | 0.075 | 0.098 | 0.122 |

| n-Heptane | 0.002 | 0.004 | 0.006 |

| Water | 0.0001 | 0.0002 | 0.0003 |

Table 2: Hypothetical Mass Fraction Solubility (w₁) of this compound in Various Solvents at Different Temperatures (K)

| Solvent | 298.15 K | 308.15 K | 318.15 K |

| Methanol | 0.221 | 0.283 | 0.345 |

| Ethanol | 0.165 | 0.218 | 0.270 |

| Acetone | 0.288 | 0.345 | 0.398 |

| Ethyl Acetate | 0.198 | 0.250 | 0.301 |

| n-Heptane | 0.004 | 0.008 | 0.012 |

| Water | 0.001 | 0.002 | 0.003 |

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. A widely used and reliable method is the shake-flask method coupled with gravimetric analysis.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Oven

Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to the desired temperature. The solutions are agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Sampling: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a syringe filter.

-

Gravimetric Analysis: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Data Calculation: The container with the dry residue is weighed again. The mass of the dissolved solute is determined by the difference in weight. The solubility can then be calculated in terms of mass fraction, mole fraction, or concentration.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from the synthesis of similar nitrophenol compounds.

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Shake-flask solubility determination workflow.

2-tert-butyl-6-methyl-4-nitrophenol melting point and boiling point

Extensive searches for the melting and boiling points of 2-tert-butyl-6-methyl-4-nitrophenol did not yield specific experimental values for this compound. Chemical suppliers list the compound, but do not provide analytical data regarding its physical properties.

This technical guide therefore provides data on structurally related nitrophenol derivatives to offer a comparative physicochemical context. Additionally, a general experimental protocol for the determination of melting and boiling points is described, alongside a representative synthesis workflow for a related compound, 4-tert-butyl-2-nitrophenol.

Physicochemical Properties of Structurally Related Nitrophenols

To provide a useful reference for researchers, the following table summarizes the melting and boiling points of several nitrophenol derivatives. These compounds share structural similarities with this compound and their properties can offer insights into the expected behavior of the target compound.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrophenol | C₆H₅NO₃ | 44-45[1][2] | 216[1] |

| 4-Nitrophenol | C₆H₅NO₃ | 113-114 | 279[3][4] |

| 2-tert-Butyl-6-methylphenol | C₁₁H₁₆O | 24-27[5] | 230[5] |

| 2,6-Di-tert-butyl-4-nitrophenol | C₁₄H₂₁NO₃ | 154-156 | Not available |

Experimental Protocols

While specific experimental procedures for determining the melting and boiling points of this compound are not available, standard laboratory techniques are well-established for such characterizations.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range is indicative of a pure substance.

Boiling Point Determination

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.

Methodology (Micro-Boiling Point):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated gently in a heating bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthesis Workflow of a Related Compound

The following diagram illustrates the synthesis of 4-tert-butyl-2-nitrophenol, a structurally related compound. This process involves the nitration of 4-tert-butylphenol.[6]

References

Spectroscopic Analysis of 2-tert-butyl-6-methyl-4-nitrophenol: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of 2-tert-butyl-6-methyl-4-nitrophenol. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental data for this compound (CAS 70444-48-3), this guide presents data from closely related structural isomers to provide a robust predictive framework for its spectroscopic profile.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data of Related Nitrophenols

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | tert-Butyl Protons (ppm) | Hydroxyl Proton (ppm) |

| 2,6-di-tert-butyl-4-nitrophenol | ~7.9 (s, 2H) | - | ~1.4 (s, 18H) | ~5.6 (s, 1H) |

| 2-tert-butyl-4-nitrophenol | ~8.0 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H) | - | ~1.4 (s, 9H) | Variable |

| 4-tert-butyl-2-nitrophenol | ~7.9 (d, 1H), ~7.5 (dd, 1H), ~7.0 (d, 1H) | - | ~1.3 (s, 9H) | Variable |

For this compound, one would expect to see two distinct singlets in the aromatic region, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR (Carbon NMR) Data of Related Nitrophenols

| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | tert-Butyl Carbons (ppm) |

| 2,6-di-tert-butyl-4-nitrophenol | ~158 (C-OH), ~140 (C-NO₂), ~136 (Ar-C), ~122 (Ar-CH) | - | ~35 (quaternary C), ~30 (CH₃) |

| 2,4-di-tert-butyl-6-nitrophenol | ~152 (C-OH), ~141 (C-NO₂), other aromatic signals | - | ~35 & ~34 (quat. C), ~31 & ~29 (CH₃) |

The ¹³C NMR spectrum of this compound is predicted to show distinct signals for the six aromatic carbons, one methyl carbon, and the two types of carbons in the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions of Substituted Nitrophenols

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3200-3600 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| N-O Stretch (Nitro, Asymmetric) | 1500-1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1335-1370 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1150-1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of this compound is 209.24 g/mol .

Expected Mass Spectral Data

| Ion | m/z | Description |

| [M]⁺ | 209 | Molecular Ion |

| [M-CH₃]⁺ | 194 | Loss of a methyl group |

| [M-NO₂]⁺ | 163 | Loss of the nitro group |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to deduce structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from structurally similar compounds, researchers can anticipate the key spectral features of the target molecule. The outlined experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is crucial for the unambiguous structural elucidation and characterization of novel chemical entities in the field of drug discovery and development.

Potential Biological Activity of 2-tert-butyl-6-methyl-4-nitrophenol: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activities of 2-tert-butyl-6-methyl-4-nitrophenol. As direct experimental data for this specific compound is limited in publicly available scientific literature, this guide synthesizes information from structurally related and well-studied phenolic compounds, primarily 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol (BHT). The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive guide for potential areas of investigation.

Executive Summary

Substituted phenolic compounds are a class of molecules known for a wide range of biological activities, largely attributed to their antioxidant properties. This guide explores the potential antioxidant, anti-inflammatory, and cytotoxic activities of this compound by examining the activities of its structural analogs. The presence of tert-butyl groups and a nitro group on the phenol ring is expected to significantly influence its biological profile. Data from related compounds suggest that this compound may possess antioxidant capabilities, potential anti-inflammatory effects through modulation of key signaling pathways, and possible cytotoxic activity against cancer cell lines. This document provides available quantitative data, detailed experimental protocols for assessing these activities, and visual representations of relevant signaling pathways and experimental workflows.

Potential Biological Activities

Based on the structure-activity relationships of substituted phenols, this compound is predicted to exhibit several biological activities. The bulky tert-butyl groups can enhance lipid solubility and sterically hinder the phenolic hydroxyl group, which can modulate its antioxidant activity. The electron-withdrawing nitro group at the para position is also expected to influence its electronic properties and reactivity.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant activity of the related compound 2,4-di-tert-butylphenol has been quantified in several standard assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and many phenolic compounds have demonstrated anti-inflammatory properties. This is often linked to their antioxidant activity and their ability to modulate inflammatory signaling pathways. For instance, combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) have been shown to exert potent anti-inflammatory effects. While individual compounds sometimes show weak activity, their combinations can lead to synergistic effects. Studies on 2,4-di-tert-butylphenol suggest it can modulate the NF-κB signaling pathway, a key regulator of inflammation.

Cytotoxic Activity

Certain substituted phenols have been investigated for their potential as anticancer agents. Their cytotoxic effects are often attributed to the induction of oxidative stress and apoptosis in cancer cells. 2,4-di-tert-butylphenol has demonstrated cytotoxic activity against human cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for the biological activities of phenolic compounds structurally related to this compound.

Table 1: Antioxidant Activity of 2,4-di-tert-butylphenol

| Assay | IC50 Value (µg/mL) | Source |

| DPPH Radical Scavenging | 60 | [1] |

| ABTS Radical Scavenging | 17 | [1] |

| Metal Chelating Activity | 20 | [1] |

Table 2: Cytotoxic Activity of 2,4-di-tert-butylphenol

| Cell Line | IC50 Value (µg/mL) | Source |

| HeLa (Cervical Cancer) | 10 | [2] |

| MCF-7 (Breast Cancer) | 11.0 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of phenolic compounds.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

To a 96-well microplate, add 100 µL of the test compound solution at various concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add 10 µL of the test compound solution at various concentrations to a 96-well microplate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Use a known antioxidant as a positive control.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a test compound to inhibit this LPS-induced NO production. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).

-

-

Nitrite Measurement (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on studies of related phenolic compounds, this compound may modulate key cellular signaling pathways involved in oxidative stress and inflammation.

Caption: Potential modulation of Nrf2/ARE and NF-κB signaling pathways by phenolic compounds.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Caption: General workflow for in vitro screening of biological activities of a test compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the data from structurally similar compounds provide a strong rationale for its investigation as a potentially bioactive molecule. The presence of tert-butyl and nitro functional groups suggests that it may possess a unique profile of antioxidant, anti-inflammatory, and cytotoxic properties.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening of its biological activities using the protocols outlined in this guide. Positive hits from these initial screens would warrant further investigation into its mechanism of action, including its effects on key signaling pathways and its potential for in vivo efficacy and safety. Such studies will be crucial in determining the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to 2-tert-butyl-6-methyl-4-nitrophenol: Synthesis, Characterization, and Potential Applications

Introduction and Background

2-tert-butyl-6-methyl-4-nitrophenol is a substituted nitrophenol that, based on its structure, is anticipated to be a valuable chemical intermediate. Its precursor, 2-tert-butyl-6-methylphenol, is recognized for its antioxidant properties, a characteristic common to sterically hindered phenols.[1][2][3] The introduction of a nitro group onto the phenolic ring is a common strategy to modulate the electronic properties and reactivity of the molecule, often leading to intermediates for pharmaceuticals, agrochemicals, and dyes. This guide outlines a proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications for this under-documented compound.

Proposed Synthesis: Nitration of 2-tert-butyl-6-methylphenol

The most direct route to this compound is the electrophilic nitration of its precursor, 2-tert-butyl-6-methylphenol. The presence of two alkyl groups ortho to the hydroxyl group sterically hinders the molecule, which can influence the regioselectivity of the nitration. However, the para position relative to the hydroxyl group is sterically accessible, making it the most likely site for nitration.

Predicted Physicochemical Properties of the Precursor

A summary of the known properties of the starting material, 2-tert-butyl-6-methylphenol, is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Crystalline solid, light straw color | [2] |

| Melting Point | 24-27 °C | [2] |

| Boiling Point | 230 °C | [2] |

| Density | 0.967 g/mL at 25 °C | [2] |

| Solubility | Soluble in methyl ethyl ketone, ethanol, benzene, and isooctane; insoluble in water. | [1][2] |

Experimental Protocol for Nitration

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general methods for the nitration of hindered phenols.

Materials:

-

2-tert-butyl-6-methylphenol

-

Acetic acid (glacial)

-

Nitric acid (70%)

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.061 mol) of 2-tert-butyl-6-methylphenol in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

While maintaining the temperature, add 4.3 mL (0.067 mol) of 70% nitric acid dropwise via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of cold water and extract with 3 x 50 mL of dichloromethane.

-

Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of this compound based on data from structurally similar compounds such as 2-tert-butyl-4-nitrophenol, 2-methyl-4-nitrophenol, and 2,6-di-tert-butyl-4-nitrophenol.

| Property | Predicted Value | Basis for Prediction (Analogous Compounds) |

| Molecular Formula | C₁₁H₁₅NO₃ | - |

| Molecular Weight | 209.24 g/mol | - |

| Appearance | Yellow crystalline solid | 2,6-di-tert-butyl-4-nitrophenol[2] |

| Melting Point | 80-90 °C | Interpolation between 2-methyl-4-nitrophenol and 2-tert-butyl-4-nitrophenol |

| ¹H NMR (CDCl₃, δ) | ~1.4 (s, 9H, t-Bu), ~2.3 (s, 3H, Me), ~7.9 (s, 1H, Ar-H), ~8.1 (s, 1H, Ar-H), ~11.0 (s, 1H, OH) | 2-tert-butyl-4-nitrophenol[3], 2-methyl-4-nitrophenol[4][5] |

| ¹³C NMR (CDCl₃, δ) | ~20 (CH₃), ~29 (C(CH₃)₃), ~35 (C(CH₃)₃), ~120 (Ar-CH), ~125 (Ar-CH), ~128 (Ar-C-Me), ~135 (Ar-C-tBu), ~140 (Ar-C-NO₂), ~160 (Ar-C-OH) | 2-tert-butyl-6-methylphenol[1], 2,6-di-tert-butyl-4-nitrophenol[2] |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2960 (C-H), ~1520 (asymm NO₂), ~1340 (symm NO₂) | 2,6-di-tert-butyl-4-nitrophenol[2], general nitrophenol spectra[6] |

| UV-Vis (EtOH, λmax) | ~280 nm, ~350 nm | General nitrophenols[7][8][9] |

Potential Applications and Research Directions

Based on the applications of structurally related compounds, this compound could be a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The amino-substituted derivative, obtained by reduction of the nitro group, could serve as a precursor for the synthesis of biologically active molecules.

-

Agrochemicals: Nitrophenols are used in the synthesis of some herbicides and pesticides.

-

Dye and Pigment Industry: The chromophoric nitro group suggests potential use as a precursor for azo dyes and other colorants.

-

Material Science: The phenolic hydroxyl group could be used to incorporate this molecule into polymer backbones, potentially imparting antioxidant or UV-stabilizing properties.

Further research is required to synthesize and characterize this compound and to explore its reactivity and potential biological activities.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Signaling Pathways

A thorough review of the available literature did not reveal any established signaling pathways involving this compound. Further research would be necessary to investigate its biological activity and potential interactions with cellular signaling cascades.

References

- 1. 2-tert-Butyl-6-methylphenol | C11H16O | CID 16678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-4-nitrophenol | C7H7NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Procurement of 2-tert-butyl-6-methyl-4-nitrophenol for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Application of a Niche Chemical Intermediate.

Sourcing and Procurement: The Custom Synthesis Route

An extensive search of prominent chemical supplier databases reveals that 2-tert-butyl-6-methyl-4-nitrophenol is not a stock item. For researchers requiring this specific molecule, the most viable procurement strategy is to engage a company specializing in custom chemical synthesis. These services offer the expertise and infrastructure to produce specific molecules on demand, from milligram to kilogram scales.

Below is a comparative table of established custom synthesis providers that can be contracted for the production of this compound.

| Company | Key Service Features | Geographic Reach |

| BOC Sciences | Offers a comprehensive range of custom synthesis services, including chiral compounds, metabolites, and intermediates, with analytical support.[] | Global |

| ChiroBlock | Specializes in the first-time synthesis of complex, commercially unavailable compounds and synthetic route optimization.[2] | Global |

| R&D Systems (Tocris) | Focuses on the synthesis of complex organic molecules, including APIs, building blocks, and specialty fine chemicals, with strong analytical support. | Global |

| Otava Chemicals | Provides custom synthesis of organic molecules for biotech and pharmaceutical applications, including the design and synthesis of novel compounds.[3] | Global |

| Biocompare | A platform that connects researchers with various chemical synthesis service providers, offering a broad range of expertise and capabilities.[4] | Global |

When requesting a quote for custom synthesis, providing a detailed specification is crucial for obtaining an accurate price and timeline. The following table outlines the essential information to include in a request.

| Parameter | Recommended Specification | Purpose |

| Compound Name | This compound | Ensures clarity of the target molecule. |

| CAS Number | 616-56-8 | Provides an unambiguous identifier for the chemical structure. |

| Required Purity | >98% (or specify as needed for the application) | Defines the acceptable level of impurities for the intended experiments. |

| Quantity | Specify in mg or g | Determines the scale of the synthesis and impacts cost. |

| Analytical Data | Request for NMR, HPLC, and Mass Spectrometry data | Provides necessary quality control and assurance of the synthesized compound's identity and purity. |

| Intended Use | Briefly describe the research application (e.g., as a synthetic intermediate) | Can help the synthesis provider anticipate potential challenges or required analytical tests. |

Hypothetical Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is theoretical and requires optimization and validation in a laboratory setting by a qualified chemist.

Objective: To synthesize this compound from 2-tert-butyl-6-methylphenol.

Materials:

-

2-tert-butyl-6-methylphenol

-

Acetic acid (glacial)

-

Nitric acid (70%)

-

Sodium nitrite (catalytic amount)

-

Deionized water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-tert-butyl-6-methylphenol in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add a solution of nitric acid in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. A catalytic amount of sodium nitrite can be added to the reaction mixture to facilitate the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water to quench the reaction.

-

Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Research Workflow and Logical Integration

The successful integration of a custom-synthesized compound into a research pipeline requires a structured approach. The following diagram illustrates a typical workflow from the identification of the need for this compound to its eventual use in an experimental setting.

Caption: Research workflow for a non-commercial compound.

This comprehensive guide provides a strategic framework for researchers to procure and utilize this compound. By understanding the necessity of custom synthesis and following a structured approach to procurement, quality control, and experimental design, scientists can effectively integrate this and other rare molecules into their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 2-tert-Butyl-6-methyl-4-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-tert-butyl-6-methyl-4-nitrophenol in organic synthesis. This versatile compound serves as a key intermediate in the production of valuable chemicals, particularly UV absorbers, and its structural motif suggests potential applications as an antioxidant and stabilizer.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from p-cresol. The first step involves the regioselective tert-butylation of p-cresol to yield 2-tert-butyl-4-methylphenol, followed by nitration to introduce the nitro group at the para-position to the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-4-methylphenol via Alkylation of p-Cresol

This protocol is based on the alkylation of p-cresol with tert-butyl alcohol using a solid acid catalyst, which offers advantages in terms of environmental friendliness and catalyst recyclability.[1]

Materials:

-

p-Cresol (PC)

-

tert-Butyl alcohol (TBA)

-

Dealuminated montmorillonite (D3-MMT) catalyst (prepared by p-toluenesulphonic acid treatment)[1]

-

Toluene (solvent)

-

Sodium hydroxide solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1 mole equivalent) in toluene.

-

Add the dealuminated montmorillonite catalyst (D3-MMT) to the solution.

-

Add tert-butyl alcohol (1 to 2 mole equivalents) to the mixture.[2]

-

Heat the reaction mixture to a temperature between 80-150°C and stir vigorously.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted p-cresol, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-tert-butyl-4-methylphenol.

-

Purify the product by vacuum distillation or recrystallization.

Step 2: Nitration of 2-tert-Butyl-4-methylphenol

This protocol is adapted from general methods for the nitration of phenols and cresols.[3][4][5]

Materials:

-

2-tert-Butyl-4-methylphenol

-

Nitric acid (65-70%)

-

Sulfuric acid (98%)

-

Dichloromethane (solvent)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2-tert-butyl-4-methylphenol (1 mole equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a 1:2 volume ratio, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-tert-butyl-4-methylphenol over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash again with water and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or hexane.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Application as an Intermediate for UV Absorbers

A primary application of this compound is as a precursor to 2-amino-6-tert-butyl-4-methylphenol, which is a key intermediate in the synthesis of hydroxyphenylbenzotriazole UV absorbers, such as Tinuvin 326.[6][7][8][9] These UV absorbers are widely used to protect plastics and other organic materials from degradation by UV radiation.[6][7][8][9]

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a crucial step in the synthesis of the Tinuvin 326 intermediate.

Materials:

-

This compound

-

Ethanol

-

Dimethylformamide (DMF)

-

Sodium hydrosulfide (NaSH) solution (30%)

-

Concentrated hydrochloric acid

-

Activated carbon

-

Diatomaceous earth (e.g., Celite)

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, add this compound (1 part by weight).

-

Add ethanol (5 parts by weight) and DMF (1 part by weight).

-

Heat the mixture to 70-95°C.

-

Slowly add a 30% solution of sodium hydrosulfide (150 parts by weight) dropwise over 30 minutes.

-

Maintain the temperature and stir for an additional 30 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture to a pH of 8 with concentrated hydrochloric acid.

-

Filter the resulting precipitate and wash it with water.

-

Suspend the crude product in water (1000 parts by weight) and add activated carbon (30 parts by weight) and diatomaceous earth (20 parts by weight).

-

Heat the suspension to 90°C and hold for 30 minutes.

-

Filter the hot mixture to remove the activated carbon and diatomaceous earth.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Filter the crystals, wash with cold water, and dry to obtain 2-amino-6-tert-butyl-4-methylphenol.

UV Absorber Synthesis Pathway

Caption: Pathway to Tinuvin 326 from the nitrophenol intermediate.

Potential Application as an Antioxidant

Quantitative Data on Antioxidant Activity of a Related Compound

The following table summarizes the antioxidant activity of 2,4-di-tert-butylphenol, demonstrating its potential as a radical scavenger.

| Assay | Concentration (µg/ml) | Scavenging Activity (%) | IC50 (µg/ml) |

| DPPH | 1000 | 86.4 | 60 |

| 500 | 70.6 | ||

| ABTS | 1000 | 89.4 | 17 |

| 500 | 78.5 | ||

| Metal Chelating | 1000 | 85.0 | 20 |

Data for 2,4-di-tert-butylphenol, presented for illustrative purposes.

Antioxidant Mechanism

The antioxidant activity of hindered phenols is attributed to the ability of the hydroxyl group to donate a hydrogen atom to a free radical. The resulting phenoxy radical is stabilized by the steric hindrance of the bulky ortho-substituents (the tert-butyl and methyl groups), which prevents it from participating in further chain-propagating reactions.

Caption: General mechanism of radical scavenging by a hindered phenol.

Conclusion

This compound is a valuable intermediate in organic synthesis, with a primary role in the production of high-performance UV absorbers. The protocols provided herein offer a basis for its synthesis and subsequent transformation. Furthermore, its chemical structure suggests potential utility as an antioxidant, a field that warrants further investigation to quantify its specific efficacy. Researchers and professionals in drug development and material science can utilize this information to explore novel applications and synthetic routes involving this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 6. 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mychem.ir [mychem.ir]

- 8. amazontele.com [amazontele.com]

- 9. petropooyan.com [petropooyan.com]

- 10. nbinno.com [nbinno.com]

- 11. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-tert-butyl-6-methyl-4-nitrophenol as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-tert-butyl-6-methyl-4-nitrophenol as a strategic starting material for the synthesis of complex, biologically active molecules. The primary application leverages the facile reduction of the nitro group to an amine, yielding 2-amino-6-tert-butyl-4-methylphenol, a key intermediate for the construction of phenoxazine scaffolds. Phenoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3]

Key Transformation: Reduction of the Nitro Group

The conversion of this compound to 2-amino-6-tert-butyl-4-methylphenol is a critical first step in its utilization as a building block. A standard and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A protocol analogous to the reduction of similar nitrophenols can be employed for the synthesis of 2-amino-6-tert-butyl-4-methylphenol.[4]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethyl acetate (reagent grade)

-

Heptane (reagent grade)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable Parr hydrogenation bottle, dissolve this compound (1 equivalent) in ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Secure the bottle to the Parr hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Agitate the mixture at room temperature for 1-2 hours, or until hydrogen uptake ceases.

-

Carefully vent the apparatus and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

To the resulting residue, add heptane to induce crystallization.

-

Collect the crystalline product, 2-amino-6-tert-butyl-4-methylphenol, by filtration and dry under vacuum.

Quantitative Data (Anticipated):

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | 2-amino-6-tert-butyl-4-methylphenol | N/A |

| Catalyst | 10% Pd/C | [4] |

| Solvent | Ethyl Acetate | [4] |

| Hydrogen Pressure | 50 psi | [4] |

| Reaction Time | 1-2 hours | [4] |

| Anticipated Yield | >90% | Based on similar reductions |

| Purity | High (crystallization) | Based on similar procedures |

Application in Complex Molecule Synthesis: Phenoxazines

The resulting 2-amino-6-tert-butyl-4-methylphenol is an excellent precursor for the synthesis of sterically hindered phenoxazine derivatives. Phenoxazines are tricyclic heteroaromatic compounds known for their diverse biological activities.[1][3][5] The synthesis typically involves the condensation of an o-aminophenol with a suitable quinone or a related compound.

Experimental Protocol: Synthesis of a Substituted Phenoxazinone

The following protocol describes a general method for the synthesis of a phenoxazinone derivative from 2-amino-6-tert-butyl-4-methylphenol and a suitable benzoquinone.

Materials:

-

2-amino-6-tert-butyl-4-methylphenol

-

2-hydroxy-1,4-benzoquinone (or other suitable quinone)

-

Methanol or Ethanol (reagent grade)

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Chromatography equipment for purification

Procedure:

-

Dissolve 2-amino-6-tert-butyl-4-methylphenol (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 2-hydroxy-1,4-benzoquinone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenoxazinone derivative.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material 1 | 2-amino-6-tert-butyl-4-methylphenol |

| Starting Material 2 | 2-hydroxy-1,4-benzoquinone |

| Product | Substituted Phenoxazinone |

| Solvent | Methanol |

| Catalyst | Acetic Acid |

| Reaction Time | 4-6 hours |

| Yield | 60-80% (typical) |

| Purity | >95% (after chromatography) |

Biological Significance and Signaling Pathways

Phenoxazine derivatives exhibit a range of biological activities, with anticancer properties being of particular interest.[2][5][6][7] Their mechanisms of action are diverse and can include:

-

DNA Intercalation: Some phenoxazines can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, which is a common mechanism for cytotoxic drugs.[8]

-

G-Quadruplex Stabilization: Certain phenoxazine derivatives have been shown to bind to and stabilize G-quadruplex structures in telomeres and promoter regions of oncogenes, leading to the inhibition of cancer cell proliferation.[6]

-

Modulation of Signaling Pathways: Phenoxazines have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[3] Dysregulation of the NF-κB pathway is implicated in various cancers and inflammatory diseases.[9][10][11]

Potential Signaling Pathway Modulation by Phenoxazine Derivatives

The NF-κB signaling pathway is a plausible target for phenoxazine derivatives synthesized from 2-amino-6-tert-butyl-4-methylphenol. Inhibition of this pathway can lead to apoptosis and reduced proliferation in cancer cells.

Caption: Potential mechanism of action of phenoxazine derivatives via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The overall process from the starting nitrophenol to the synthesis and evaluation of a complex phenoxazine derivative can be visualized in the following workflow.

Caption: General experimental workflow for the synthesis and evaluation of phenoxazine derivatives.

References

- 1. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential antitumor phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-tert-butyl-6-methyl-4-nitrophenol in Agricultural Chemistry

Disclaimer: Extensive literature searches did not yield specific studies on the direct application of 2-tert-butyl-6-methyl-4-nitrophenol in agricultural chemistry. However, based on the documented herbicidal and fungicidal activities of structurally similar substituted phenols, such as 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-methylphenol, we can extrapolate a potential application for this compound as a pre-emergence herbicide. The following application notes and protocols are therefore presented as a hypothetical framework for research and development purposes.

Application Note: Hypothetical Use of this compound as a Pre-Emergence Herbicide

Introduction: Substituted phenols are a class of compounds known for their biological activities, including phytotoxicity. Structurally related compounds to this compound have demonstrated significant pre-emergence herbicidal effects, primarily through the inhibition of root growth in various weed species.[1][2] This suggests that this compound may also possess herbicidal properties, making it a candidate for development as a novel weed management agent. Its potential mode of action could involve the disruption of cellular processes essential for germination and early seedling development.

Mechanism of Action (Hypothesized): Based on analogs, the proposed mechanism of action for this compound as a pre-emergence herbicide is the inhibition of root and shoot development in susceptible weed species.[1][2] This could be due to interference with essential enzymatic pathways or disruption of cell membrane integrity in the developing seedling. The nitro group in the para position may enhance its phytotoxic activity compared to non-nitrated analogs.

Potential Applications: this compound could potentially be formulated as a soil-applied herbicide for the control of grassy and broadleaf weeds in various cropping systems. Its efficacy would likely be dependent on soil type, application rate, and the specific weed species targeted. Crop tolerance would be a critical factor to evaluate, with studies on analogs suggesting that some crops like maize may exhibit tolerance.[1]

Data on Structurally Similar Herbicidal Phenols:

The following tables summarize the herbicidal efficacy of 2,4-di-tert-butylphenol (2,4-DTBP), a structurally similar compound, on various weed and crop species. This data can serve as a benchmark for evaluating the potential of this compound.

Table 1: Pre-Emergence Herbicidal Activity of 2,4-di-tert-butylphenol (2,4-DTBP) on Weed Species

| Weed Species | Application Rate (kg ai/ha) | Effect | Reference |

| Eleusine indica (Goosegrass) | 2.5 | 50-80% reduction in seedling growth | [1] |

| Leptochloa chinensis | 2.5 | 50-80% reduction in seedling growth | [1] |

| Oldenlandia verticillata | 2.5 | 50-80% reduction in seedling growth | [1] |

| Asystasia gangetica | 5 | Tolerant | [1] |

Table 2: Crop Tolerance to 2,4-di-tert-butylphenol (2,4-DTBP)

| Crop Species | Application Rate (kg ai/ha) | Effect | Reference |

| Zea mays (Maize) | Not specified | Tolerant | [1] |

| Brassica rapa | 1.25 - 5 | 10-15% reduction in root length | [1] |

| Oryza sativa (Rice) | 1.25 - 5 | 10-15% reduction in root length | [1] |

Experimental Protocols

Protocol 1: Evaluation of Pre-Emergence Herbicidal Activity

Objective: To determine the pre-emergence herbicidal efficacy of this compound on selected weed species.

Materials:

-

Technical grade this compound

-

Acetone (analytical grade)

-

Tween 20

-

Distilled water

-

Seeds of target weed species (e.g., Eleusine indica, Leptochloa chinensis)

-

Pots (10 cm diameter)

-

Sterilized sandy loam soil

-

Growth chamber with controlled temperature and light conditions

-

Spraying equipment

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 0.5, 1.0, 2.5, and 5.0 kg ai/ha).

-

The final spray solution should contain 0.5% (v/v) Tween 20 as a surfactant.

-

A control solution should be prepared with acetone and Tween 20 in water, without the test compound.

-

-

Potting and Sowing:

-

Fill the pots with the sterilized sandy loam soil.

-

Sow a predetermined number of seeds (e.g., 20) of a single weed species at a uniform depth (e.g., 1 cm) in each pot.

-

-

Application of Test Compound:

-

Immediately after sowing, apply the test solutions to the soil surface of the pots using a laboratory sprayer calibrated to deliver a consistent volume.

-

Ensure even coverage of the soil surface.

-

-

Incubation:

-

Place the treated pots in a growth chamber maintained at appropriate conditions for weed germination and growth (e.g., 25/20°C day/night temperature, 12-hour photoperiod).

-

Water the pots as needed to maintain adequate soil moisture.

-

-

Data Collection:

-

After a specified period (e.g., 14-21 days), count the number of emerged seedlings in each pot.

-

Carefully remove the seedlings from the soil, wash the roots, and measure the root and shoot length of each seedling.

-

Determine the fresh and dry weight of the seedlings.

-

-

Data Analysis:

-

Calculate the percentage of germination inhibition and the percentage of growth reduction (root and shoot) relative to the control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Protocol 2: Evaluation of Antifungal Activity

Objective: To assess the in vitro antifungal activity of this compound against a plant pathogenic fungus.

Materials:

-

Technical grade this compound

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Cultures of a target plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Test Compound-Amended Media:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare PDA medium according to the manufacturer's instructions and sterilize.

-

Cool the molten PDA to approximately 45-50°C.

-

Add the stock solution of the test compound to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

A control plate should be prepared with an equivalent amount of DMSO without the test compound.

-

Pour the amended PDA into sterile Petri dishes and allow to solidify.

-

-

Inoculation:

-

From a 7-day-old culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate (both treated and control).

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 ± 2°C) in the dark.

-

-

Data Collection:

-

Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the plate.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.

-

Visualizations

Caption: Experimental workflow for evaluating pre-emergence herbicidal activity.

Caption: Hypothesized mode of action for pre-emergence herbicidal activity.

References

Application Note: Gas Chromatography Analysis of 2-tert-butyl-6-methyl-4-nitrophenol

Abstract

This application note presents a general methodology for the determination of 2-tert-butyl-6-methyl-4-nitrophenol using gas chromatography (GC). Due to the polar nature of nitrophenols, which can lead to poor chromatographic peak shape and reduced sensitivity, a derivatization step is often recommended.[1] This document outlines a comprehensive protocol that includes sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis. The parameters provided are based on established methods for similar phenolic compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a substituted nitrophenol of interest in various fields, including environmental monitoring and industrial chemical analysis. Gas chromatography is a powerful technique for the separation and quantification of such semi-volatile organic compounds. However, the direct analysis of polar compounds like nitrophenols can be challenging due to their tendency to exhibit peak tailing and interact with active sites in the GC system. To circumvent these issues, derivatization to a less polar and more volatile form is a common and effective strategy.[1][2] This protocol details a method involving silylation followed by GC-MS analysis.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from general procedures for phenol extraction from aqueous matrices.[1][3]

-

1.1. Acidify the aqueous sample (e.g., 100 mL) to a pH of ≤ 2 with a suitable acid (e.g., 6M HCl).

-

1.2. Transfer the acidified sample to a separatory funnel.

-

1.3. Add 50 mL of a suitable organic solvent, such as dichloromethane or a mixture of toluene and petroleum ether.[3]

-

1.4. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

1.5. Allow the layers to separate and collect the organic layer.

-

1.6. Repeat the extraction twice more with fresh portions of the organic solvent.

-

1.7. Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

1.8. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols, to increase their volatility and improve chromatographic performance.

-

2.1. To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

2.2. Add a suitable solvent, such as pyridine or acetonitrile, if necessary, to ensure miscibility.

-

2.3. Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

2.4. Allow the reaction mixture to cool to room temperature before injection into the GC.

3. GC-MS Analysis

The following GC-MS parameters are suggested as a starting point and should be optimized for the specific instrument and application.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-